Oxan-2-one;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-one and oxepan-2-one are cyclic esters, also known as lactones. Oxan-2-one is a six-membered ring lactone, while oxepan-2-one is a seven-membered ring lactone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxan-2-one and oxepan-2-one can be synthesized through various methods. One common method involves the cyclization of hydroxy acids. For example, oxepan-2-one can be synthesized by the cyclization of 6-hydroxyhexanoic acid under acidic conditions . Another method involves the ring-opening polymerization of lactones, which can be catalyzed by various metal catalysts .
Industrial Production Methods
In industrial settings, the production of oxan-2-one and oxepan-2-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired lactones .
Analyse Chemischer Reaktionen
Types of Reactions
Oxan-2-one and oxepan-2-one undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert these lactones into their corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted lactones
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of oxan-2-one and oxepan-2-one involves their ability to undergo ring-opening polymerization. This process is catalyzed by various metal catalysts and involves the cleavage of the lactone ring, followed by the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonyl group and the subsequent nucleophilic attack by the initiator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-butyrolactone (oxolan-2-one): A five-membered ring lactone.
Delta-valerolactone (oxan-2-one): A six-membered ring lactone similar to oxan-2-one.
Epsilon-caprolactone (oxepan-2-one): A seven-membered ring lactone similar to oxepan-2-one.
Uniqueness
Oxan-2-one and oxepan-2-one are unique due to their ring size and reactivity. The seven-membered ring of oxepan-2-one, for example, provides greater flexibility and reactivity compared to smaller ring lactones. This makes oxepan-2-one particularly useful in the synthesis of polymers with unique properties .
Eigenschaften
CAS-Nummer |
29612-36-0 |
---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
oxan-2-one;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H8O2/c7-6-4-2-1-3-5-8-6;6-5-3-1-2-4-7-5/h1-5H2;1-4H2 |
InChI-Schlüssel |
MSPBQHOXPJAROS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1CCOC(=O)C1 |
Kanonische SMILES |
C1CCC(=O)OCC1.C1CCOC(=O)C1 |
Synonyme |
PECDV poly(epsilon-caprolactone-delta-valerolactone) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.